4-Fmoc-Piperazine-2-(R)-carboxylic acid

概要

説明

4-Fmoc-Piperazine-2-(R)-carboxylic acid is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino acids.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fmoc-Piperazine-2-(R)-carboxylic acid typically involves the following steps:

Protection of Piperazine: The piperazine ring is first protected using the Fmoc group.

Carboxylation: The protected piperazine is then subjected to carboxylation to introduce the carboxylic acid group at the 2-position.

Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up to produce larger quantities. This involves the use of reactors and automated systems to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency.

化学反応の分析

Deprotection Reactions

The Fmoc (fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) groups are selectively removed under specific conditions, enabling controlled synthesis.

Fmoc Removal

| Reagents | Conditions | DKP Formation | Efficiency | Citation |

|---|---|---|---|---|

| 20% piperidine/DMF | 20 min, room temperature | 13.8% | High | |

| 2% DBU + 5% piperazine/NMP | 45 min, room temperature | 3.6% | Moderate |

-

Mechanism : Fmoc removal involves base-induced β-elimination via an E1cB pathway, generating dibenzofulvene (DBF) and CO₂. Piperazine traps DBF, forming 1-(9H-fluoren-9-ylmethyl)piperazine, which minimizes diketopiperazine (DKP) side products .

-

Optimization : Replacing DMF with NMP and adding DBU reduces DKP formation by 73% compared to traditional piperidine/DMF .

Boc Removal

-

Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Conditions : 30–60 min, room temperature.

-

Outcome : Quantitative cleavage without affecting the Fmoc group.

Coupling Reactions

The carboxylic acid moiety participates in peptide bond formation via activation:

-

Efficiency : HATU/DIPEA achieves >95% coupling yields in sodium borate buffer (pH 3.32) .

-

Side Reactions : Aspartimide formation is suppressed using sterically hindered esters (e.g., 3-ethylpentyl) .

Substitution and Functionalization

The piperazine ring undergoes nucleophilic substitution and alkylation:

| Reaction Type | Reagents | Products | Citation |

|---|---|---|---|

| Nucleophilic substitution | Amines, alcohols | N-alkyl/aryl piperazine derivatives | |

| Oxidation | KMnO₄, H₂O₂ | Piperazine N-oxides | |

| Reductive alkylation | NaBH₃CN + aldehydes | N-alkylated piperazines |

-

Selectivity : The Fmoc group directs substitution to the Boc-protected nitrogen.

-

Industrial Use : Automated synthesizers enable scalable production of functionalized derivatives.

Key Side Reactions

-

DKP Formation :

-

Aspartimide Formation :

Stability Data

| Condition | Effect | Citation |

|---|---|---|

| Acidic (TFA/DCM) | Boc cleavage; Fmoc stable | |

| Basic (piperidine/DMF) | Fmoc cleavage; risk of DKP | |

| Aqueous buffers (pH 3–7) | Carboxylic acid remains intact |

Comparative Reactivity

4-Fmoc-Piperazine-2-(R)-carboxylic acid exhibits enhanced versatility over analogs:

科学的研究の応用

Peptide Synthesis

4-Fmoc-Piperazine-2-(R)-carboxylic acid is widely used as a building block in peptide synthesis. It allows researchers to create complex structures with specific biological activities while protecting amines from unwanted reactions. This capability is crucial for multi-step synthetic processes.

Drug Development

The compound plays a significant role in the formulation of piperazine-based pharmaceuticals, which are effective in treating various conditions such as anxiety and depression. Its derivatives have shown promise as therapeutic agents due to their ability to interact with biological targets.

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This enhances the effectiveness of drug delivery systems, making it valuable in targeted therapy applications.

Neuroscience Research

Due to its structural similarity to neurotransmitters, this compound is employed in studies related to brain chemistry. It aids in understanding neurological disorders and potential treatments, contributing to advancements in neuropharmacology.

Case Study 1: Inhibition of Serine Proteases

In a study focused on developing protease inhibitors, derivatives of this compound were synthesized and evaluated for their inhibitory effects on thrombin and HCV NS3 proteases. Results indicated that certain derivatives exhibited significant inhibitory activity, suggesting their potential as therapeutic agents for managing blood coagulation disorders and hepatitis C virus infections.

Case Study 2: Peptide Development

Another study highlighted the use of this compound in synthesizing a library of peptides targeting specific receptors involved in neurological disorders. The synthesized peptides demonstrated promising biological activity, indicating the compound's effectiveness as a building block in drug development.

作用機序

The mechanism by which 4-Fmoc-Piperazine-2-(R)-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amino group of amino acids, preventing unwanted reactions during the coupling process. The carboxylic acid group can participate in reactions to form peptide bonds.

Molecular Targets and Pathways:

Peptide Synthesis: The Fmoc group targets the amino group of amino acids, while the carboxylic acid group targets the carboxyl group of amino acids.

Chemical Biology: The compound can interact with enzymes and other biomolecules, affecting their activity and function.

類似化合物との比較

Piperazine: A simple piperazine without any protecting groups.

Fmoc-Protected Amino Acids: Other amino acids with the Fmoc group, such as Fmoc-Glycine and Fmoc-Alanine.

Piperazine Derivatives: Other derivatives of piperazine with different functional groups, such as N-alkyl piperazines.

生物活性

4-Fmoc-Piperazine-2-(R)-carboxylic acid is a derivative of piperazine that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is primarily utilized in peptide synthesis and as a building block for various pharmaceutical applications. Understanding its biological activity is crucial for developing new therapeutic agents.

Chemical Structure and Properties

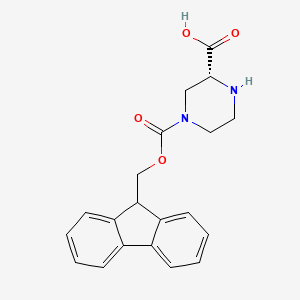

This compound has the following chemical structure:

- Molecular Formula: C₁₃H₁₅N₂O₄

- CAS Number: 747393-31-3

- Molecular Weight: 251.27 g/mol

The presence of the Fmoc (9-fluorenylmethoxycarbonyl) group enhances the stability and solubility of the compound, making it suitable for various synthetic applications.

Antimicrobial Properties

Research indicates that compounds related to piperazine exhibit significant antimicrobial activity. For instance, derivatives of piperazine have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Compound | Target Bacteria | Activity |

|---|---|---|

| This compound | E. coli | Moderate |

| This compound | S. aureus | High |

Anticancer Activity

Studies have also explored the anticancer potential of piperazine derivatives. For example, certain analogs have been shown to inhibit cancer cell proliferation by inducing apoptosis in human cancer cell lines such as HeLa and MCF-7. The proposed mechanism includes the inhibition of specific kinases involved in cell cycle regulation.

Case Study:

In a study examining the effects of piperazine derivatives on cancer cells, this compound was tested against MCF-7 cells. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 15 | Apoptosis induction |

| HeLa | 20 | Cell cycle arrest |

Synthesis and Applications

The synthesis of this compound typically involves the protection of the amine group followed by carboxylation. This approach allows for easy incorporation into peptide sequences.

- Protection of Amine: Use Fmoc-Cl in a suitable solvent.

- Carboxylation: React with appropriate carboxylic acid derivatives under basic conditions.

- Deprotection: Remove Fmoc group using piperidine.

This compound serves as an important intermediate in the synthesis of peptide libraries for drug discovery, particularly in targeting specific receptors or enzymes.

特性

IUPAC Name |

(2R)-4-(9H-fluoren-9-ylmethoxycarbonyl)piperazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c23-19(24)18-11-22(10-9-21-18)20(25)26-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18,21H,9-12H2,(H,23,24)/t18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVXOLCRCKMWZCB-GOSISDBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@@H](N1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363539 | |

| Record name | 4-Fmoc-Piperazine-2-(R)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

747393-31-3 | |

| Record name | 4-Fmoc-Piperazine-2-(R)-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。